molecular formula C21H22N4O3 B2867965 N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-32-1

N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2867965
CAS No.: 899961-32-1
M. Wt: 378.432
InChI Key: MNIBZRWOWGOJQQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS 899961-32-1) is a specialist research compound with a molecular formula of C21H22N4O3 and a molecular weight of 378.4 g/mol . This chemical belongs to a class of dihydropyrrolo[1,2-a]pyrazine derivatives that have demonstrated significant research value as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and other cellular processes . PARP inhibition is a validated strategy being investigated in oncology research, particularly for cancers with deficiencies in homologous recombination repair, such as BRCA-mutant cancers, where it can induce synthetic lethality. Beyond its core application in cancer research, this compound and its structural analogs are investigated across a wide spectrum of disease models. Preclinical research into similar pyrrolo[1,2-a]pyrazine cores indicates potential therapeutic applications for treating cardiovascular diseases, inflammatory conditions, reperfusion injury, diabetes, renal insufficiency, and neurodegenerative disorders . The compound's mechanism of action involves binding to the PARP enzyme, thereby preventing it from detecting and responding to DNA strand breaks. This inhibition disrupts the base excision repair pathway, leading to the accumulation of DNA damage and ultimately cell death, particularly in rapidly dividing cells. Researchers value this chemical for its potential as a tool compound in probing PARP-dependent cellular pathways and DNA damage response mechanisms. Its specific substitution pattern, featuring a pyridin-3-yl group at the 1-position and a 2,4-dimethoxyphenyl carboxamide moiety, defines its unique pharmacophore and interaction with the PARP enzyme's active site. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-16-7-8-17(19(13-16)28-2)23-21(26)25-12-11-24-10-4-6-18(24)20(25)15-5-3-9-22-14-15/h3-10,13-14,20H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBZRWOWGOJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the core structure.

    Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction or a similar method to introduce the dimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug discovery for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Notable Properties
Target Compound: N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C22H22N4O3 390.44 Pyridin-3-yl, 2,4-dimethoxyphenyl 3,4-Dihydropyrrolo[1,2-a]pyrazine High polarity due to methoxy groups
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C22H21F2N3O2 397.42 2,6-Difluorophenyl, 4-ethoxyphenyl 3,4-Dihydropyrrolo[1,2-a]pyrazine Enhanced lipophilicity (fluorine)
N-(2,6-Diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C22H25N5S 407.53 2,6-Diethylphenyl, pyridin-4-yl, thioamide 3,4-Dihydropyrrolo[1,2-a]pyrazine Increased metabolic stability (thioamide)
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide C26H30N6O3 474.56 3,4-Dimethoxyphenyl, piperidinylpropyl Imidazo[1,2-a]pyridine Broader kinase inhibition profile
Key Findings from Analog Studies

Thioamide substitution () enhances metabolic stability but reduces hydrogen-bonding capacity compared to carboxamides .

Synthetic Accessibility :

  • Pyrrolo[1,2-a]pyrazine derivatives are typically synthesized via LiAlH4 reduction () or hydrogenation (), but the target compound’s pyridin-3-yl and dimethoxyphenyl groups may require regioselective coupling steps .

Pharmacological Implications :

  • Imidazo[1,2-a]pyridine analogs () with dimethoxyphenyl groups exhibit neurogenic activity, suggesting the target compound may share similar targets (e.g., TrkB or sigma receptors) .
  • Fluorinated analogs () show higher membrane permeability, whereas the target compound’s methoxy groups may favor CNS penetration .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a dihydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl and pyridin-3-yl substituents enhances its interaction with biological targets.

Property Value
Molecular FormulaC18H20N4O3
Molecular Weight344.38 g/mol
SolubilitySoluble in DMSO and ethanol
LogP3.5

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, pyrazole derivatives have shown effectiveness against HIV-1 replication through mechanisms that involve inhibition of viral entry and replication processes . Although specific data on this compound is limited, it can be hypothesized that its structural analogs may also possess similar antiviral mechanisms.

Neuroprotective Effects

The dihydropyrrolo[1,2-a]pyrazine scaffold has been studied for its role as a positive allosteric modulator of NMDA receptors. These receptors are critical in synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity may have implications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anticancer Potential

Preliminary investigations into related compounds have suggested anticancer properties. For example, certain dihydropyrrolo derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is required to evaluate the specific efficacy of this compound against different cancer types.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are likely multifaceted:

  • Inhibition of Viral Replication : Similar compounds inhibit key enzymes involved in viral replication.
  • Modulation of Receptor Activity : Enhances or inhibits receptor signaling pathways that are crucial for neurotransmission.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells through various signaling pathways.

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented in literature:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole-based compounds exhibited significant antiviral activity against HIV with low cytotoxicity levels (IC50 values ranging from 5 to 20 μM) in HeLa P4 cells infected with HIV-1 .
  • Neuroprotective Agents : Research on dihydropyrrolo derivatives indicated their potential as neuroprotective agents by enhancing NMDA receptor activity and showing promise in models of neurodegeneration .

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